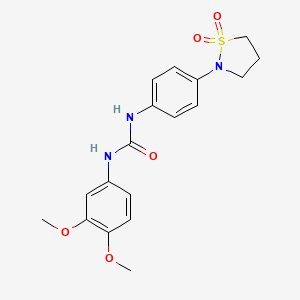

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-25-16-9-6-14(12-17(16)26-2)20-18(22)19-13-4-7-15(8-5-13)21-10-3-11-27(21,23)24/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWDFRFMGDMMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-isothiocyanatobenzenesulfonamide.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.

Formation of Urea Derivative: The reaction between the amine group of 3,4-dimethoxyaniline and the isothiocyanate group of 4-isothiocyanatobenzenesulfonamide leads to the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Materials Science: Used in the development of novel materials with specific properties.

Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the isothiazolidinyl group.

1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of the isothiazolidinyl group.

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is unique due to the presence of the isothiazolidinyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-(3,4-dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea. Its molecular formula is with a molecular weight of approximately 405.47 g/mol. The structure features a urea linkage and multiple aromatic rings, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to various physiological effects. Research indicates that compounds with similar structures often exhibit inhibitory effects on critical pathways involved in cancer progression and inflammation.

Anticancer Activity

Studies have shown that derivatives of phenyl urea can exhibit significant anticancer properties. For instance, the compound was evaluated for its potential as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. IDO1 plays a crucial role in tumor immune evasion by degrading tryptophan and promoting an immunosuppressive environment. In vitro studies demonstrated that certain phenyl urea derivatives showed promising IDO1 inhibitory activity, which could be leveraged for cancer therapy .

Case Studies

Several studies have investigated related compounds within the same chemical class:

- Study on IDO1 Inhibitors : A study synthesized various phenyl urea derivatives and tested their IDO1 inhibitory activities. Among these, some exhibited IC50 values in the nanomolar range, indicating strong inhibitory potential against tumor growth .

- Phenyl Urea Herbicides : Research on phenyl urea herbicides has highlighted their mechanism as inhibitors of photosystem II in plants. While primarily focused on agricultural applications, this underscores the broader biological relevance of phenyl urea structures .

Comparative Analysis

To better understand the unique properties of 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | Contains a chlorobenzyl group | Used in inflammation studies |

| 1-(3,4-Dimethoxyphenyl)-3-(5-(isothiazolidine)urea | Contains an isothiazolidine moiety | Potentially distinct pharmacological properties |

| 1-(3,4-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | Lacks methyl group on aromatic ring | May exhibit different biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a substituted phenylisocyanate with an amine-functionalized isothiazolidine dioxide. Key steps include:

- Step 1 : Preparation of the 4-(1,1-dioxidoisothiazolidin-2-yl)aniline intermediate via cyclization of 2-chloroethanesulfonamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2 : Reaction with 3,4-dimethoxyphenyl isocyanate in anhydrous dichloromethane, using triethylamine as a base to facilitate urea bond formation.

- Critical Parameters : Solvent polarity (DMF vs. dichloromethane) and temperature control (room temperature vs. reflux) significantly impact purity and yield. Side reactions, such as sulfonamide hydrolysis, must be minimized by avoiding protic solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the presence of methoxy groups (δ ~3.8–3.9 ppm for OCH₃) and aromatic protons adjacent to electron-withdrawing sulfone groups (downfield shifts at δ ~7.5–8.2 ppm) .

- FT-IR : Urea carbonyl stretching at ~1640–1680 cm⁻¹ and sulfone S=O vibrations at ~1150–1300 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₂₁N₃O₅S⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions. For example:

- Case Study : Conflicting IC₅₀ values in kinase inhibition assays may stem from differences in ATP concentrations (1 mM vs. 10 µM) or buffer ionic strength. Normalize data using a reference inhibitor (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR binding kinetics) .

- Statistical Tools : Apply multivariate analysis to correlate structural descriptors (e.g., logP, H-bond donors) with activity trends across studies .

Q. What strategies are recommended for elucidating the mechanism of action of this urea derivative in cellular models?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS identification .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling perturbations (e.g., MAPK/ERK or PI3K-Akt pathways) .

- Mutagenesis Studies : Engineer point mutations in suspected targets (e.g., cysteine residues in kinases) to assess binding dependency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

- Methodological Answer :

- Analog Synthesis : Modify the dimethoxyphenyl group (e.g., replace -OCH₃ with -CF₃) or vary the isothiazolidine dioxide ring size (5-membered vs. 6-membered) .

- Key Data Table :

| Modification | Target Affinity (Ki, nM) | Selectivity Ratio (Target vs. Off-Target) |

|---|---|---|

| Parent Compound | 12 ± 1.5 | 1:8 |

| -OCH₃ → -CF₃ | 8 ± 0.9 | 1:25 |

| 6-Membered Sulfone | 45 ± 3.2 | 1:2 |

- Rationale : Electron-withdrawing groups enhance target binding but may reduce solubility, necessitating logP optimization .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data for this compound?

- Methodological Answer :

- Source of Error : Rigid receptor docking may overlook protein flexibility or solvent effects. Use molecular dynamics (MD) simulations to account for conformational changes in the binding pocket .

- Validation : Compare docking scores with experimental ΔG values from isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.